molecular formula C13H10FN3 B13655687 3-Amino-5-(4-fluorobenzyl)picolinonitrile

3-Amino-5-(4-fluorobenzyl)picolinonitrile

Cat. No.: B13655687
M. Wt: 227.24 g/mol
InChI Key: KAKNXSRGKZFCDJ-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorobenzyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles. This compound is characterized by the presence of an amino group at the third position, a fluorobenzyl group at the fifth position, and a nitrile group on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinonitrile typically involves the reaction of 4-fluorobenzylamine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorobenzyl)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted picolinonitrile derivatives.

Scientific Research Applications

3-Amino-5-(4-fluorobenzyl)picolinonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(3-hydroxypropyl)picolinonitrile
  • 3-Amino-5-(4-chlorobenzyl)picolinonitrile
  • 3-Amino-5-(4-methylbenzyl)picolinonitrile

Uniqueness

3-Amino-5-(4-fluorobenzyl)picolinonitrile is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H10FN3/c14-11-3-1-9(2-4-11)5-10-6-12(16)13(7-15)17-8-10/h1-4,6,8H,5,16H2

InChI Key

KAKNXSRGKZFCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(N=C2)C#N)N)F

Origin of Product

United States

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